Furazolidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Studying Bacterial Pathogenesis

Researchers can utilize furazolidone to investigate the mechanisms by which bacterial pathogens cause disease. This can be achieved by:

- Selective Inhibition: Furazolidone can inhibit specific bacterial species within a complex microbial community. This allows researchers to isolate the contribution of a particular pathogen to a disease process [].

- Mutant Selection: By exposing bacteria to sublethal doses of furazolidone, scientists can select for resistant mutants. Studying these mutants can provide insights into the mechanisms of virulence and antibiotic resistance [].

Investigating Antibiotic Resistance Mechanisms

Furazolidone serves as a valuable tool to study the development and spread of antibiotic resistance. Researchers can employ it to:

- Identify Resistance Genes: By exposing bacterial populations to furazolidone and analyzing resistant strains, scientists can identify the genetic mutations responsible for resistance [].

- Evaluate Antibiotic Synergy: Furazolidone can be used in combination with other antibiotics to assess potential synergistic effects. This information helps researchers develop more effective treatment strategies.

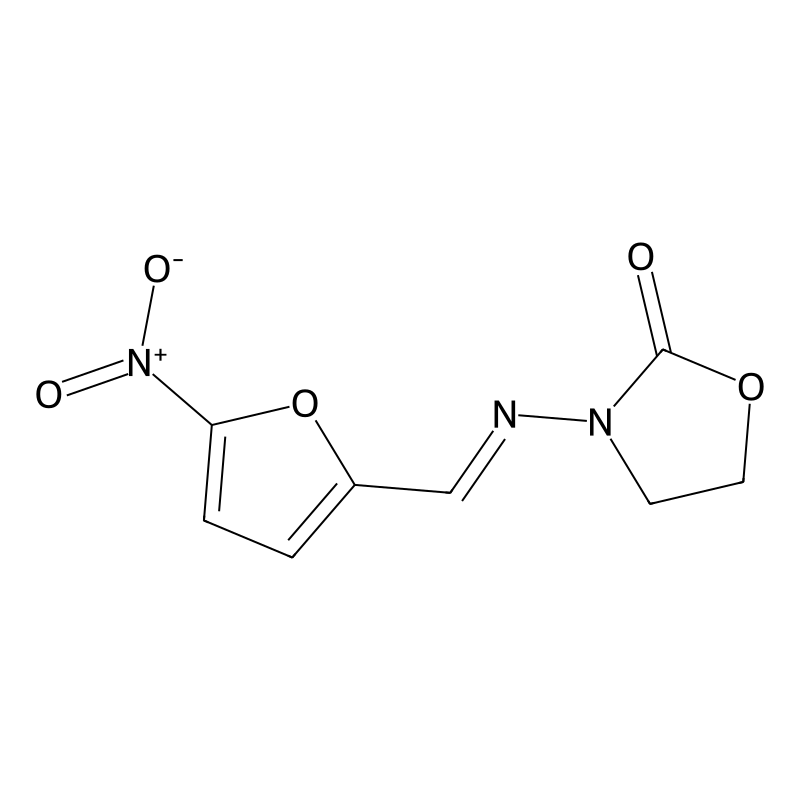

Furazolidone is a nitrofuran derivative known for its antibacterial and antiparasitic properties. Its chemical formula is , with a molar mass of approximately 225.16 g/mol. This compound is primarily utilized in the treatment of gastrointestinal infections caused by various pathogens, including Giardia lamblia, Salmonella, and Shigella . Furazolidone functions as a monoamine oxidase inhibitor (MAOI), which can lead to hypertensive crises when consumed with tyramine-rich foods .

- Furazolidone can cause side effects, including nausea, vomiting, and nerve damage at high doses [].

- It is not recommended for use in pregnant or breastfeeding women [].

- Due to its potential to interact with certain medications, it is crucial to consult with a healthcare professional before using furazolidone [].

Furazolidone undergoes significant metabolic transformations in the body, primarily through nitro-reduction to form aminofuran derivatives. The main metabolites include 3-amino-2-oxazolidone and beta-hydroxyethylhydrazine. These metabolites are involved in various biochemical pathways, including monoamine oxidase inhibition, which affects neurotransmitter levels . The compound's mechanism of action involves cross-linking of bacterial DNA, leading to mutations and ultimately bacterial cell death .

Furazolidone interacts significantly with foods containing tyramine due to its MAOI properties. This can lead to severe hypertensive reactions if ingested alongside aged or fermented foods. Patients are advised to avoid such foods during treatment and for several days after discontinuation . Additionally, furazolidone can cause various side effects, including gastrointestinal disturbances and neurological symptoms due to its systemic toxicity at higher concentrations .

Furazolidone shares structural similarities with other nitrofuran compounds, which also exhibit antibacterial properties. Notable similar compounds include:

| Compound Name | Structure Type | Antibacterial Activity | Unique Features |

|---|---|---|---|

| Nitrofurantoin | Nitrofurans | Broad-spectrum | Primarily used for urinary tract infections |

| Nitrofurazone | Nitrofurans | Antibacterial | Used in topical applications |

| Furaltadone | Nitrofurans | Antibacterial | Used mainly in veterinary medicine |

Furazolidone's unique combination of antibacterial activity and MAO inhibition distinguishes it from these other compounds. While all are effective against various pathogens, furazolidone’s potential for serious interactions with dietary substances sets it apart .

Solubility Behavior in Aqueous and Organic Matrices

Furazolidone exhibits characteristic solubility patterns that reflect its molecular structure and intermolecular interactions. The compound demonstrates limited aqueous solubility with a reported water solubility of 40 mg/L at standard conditions [1] [2]. This relatively low aqueous solubility can be attributed to the presence of the nitrofuran ring system and the hydrophobic characteristics imparted by the oxazolidinone moiety [3].

In contrast to its poor water solubility, furazolidone shows enhanced solubility in polar aprotic solvents [4]. Experimental data demonstrates solubility of approximately 45 mg/mL in dimethyl sulfoxide and 50 mg/mL in formic acid [1] [5]. The compound exhibits very limited solubility in ethanol (90 mg/L) [1], indicating preferential dissolution in strongly polar, hydrogen-bond accepting solvents rather than protic alcoholic media.

Mixed solvent systems have proven effective for enhancing furazolidone solubility. Research utilizing mixed hydrotropic agents containing sodium acetate, urea, nicotinamide, and sodium benzoate achieved greater than 32-fold enhancement in solubility compared to pure water [6] [7]. The enhanced solubility reached approximately 3.64 × 10⁻¹ mg/mL in these mixed hydrotropic solutions, demonstrating the effectiveness of solubilization strategies for pharmaceutical applications [7].

For practical laboratory applications, solubility in dimethyl formamide reaches approximately 10 g/L [1], making it suitable for stock solution preparation. The compound is sparingly soluble in aqueous buffers, requiring initial dissolution in dimethyl sulfoxide followed by dilution with the desired aqueous medium [8]. Optimized formulations using dimethyl sulfoxide and phosphate-buffered saline achieve concentrations of 0.2 mg/mL in 1:4 dimethyl sulfoxide:phosphate-buffered saline solutions [8].

| Solvent System | Solubility (mg/mL) | Enhancement Factor | Applications |

|---|---|---|---|

| Water | 0.040 | 1.0 | Reference baseline |

| Ethanol | 0.090 | 2.3 | Limited pharmaceutical use |

| Dimethyl sulfoxide | 45.0 | 1,125 | Stock solution preparation |

| Formic acid | 50.0 | 1,250 | Analytical applications |

| Mixed hydrotropic agents | 11.6 | 290 | Enhanced formulations |

| Dimethyl formamide | 10,000 | 250,000 | Research applications |

Partition Coefficients (LogP) and Bioavailability Predictions

The octanol-water partition coefficient of furazolidone presents significant variability depending on the determination method employed. Experimental measurements report a LogP value of -0.49 [9], indicating hydrophilic character and preference for the aqueous phase. However, computational predictions show substantial variation, with values ranging from -0.49 to 1.44 across different algorithmic approaches [10] [9].

Deuterated furazolidone (furazolidone-d4) exhibits a LogP of 1.43500 [10], suggesting that isotopic substitution affects the partitioning behavior, likely due to altered hydrogen bonding interactions and molecular dynamics. This observation has implications for pharmacokinetic studies utilizing deuterated tracers.

Comparative analysis of computational methods reveals varying degrees of correlation with experimental data. Molsoft algorithm demonstrates the highest correlation (R² = 0.921), followed by ALOGPS (R² = 0.907) and Molinspiration (R² = 0.868) [11]. The OSIRIS method shows moderate correlation (R² = 0.853), while other computational approaches exhibit lower predictive accuracy [11].

Bioavailability predictions based on partition coefficient data suggest moderate oral absorption potential. The experimental LogP value of -0.49 indicates enhanced aqueous solubility but reduced membrane permeability compared to compounds with optimal LogP values (2-5) for oral absorption [12]. However, clinical studies demonstrate good oral bioavailability of 58-65% when administered as a solution [13], contradicting predictions based solely on partition coefficient values.

The apparent partition coefficient varies with pH due to ionization effects [14]. At physiological pH (7.4), the compound exists predominantly in its neutral form, given the predicted pKa of -1.98 ± 0.20 [15]. This low pKa value indicates that furazolidone remains largely non-ionized across the physiologically relevant pH range, maintaining consistent partitioning behavior in biological systems [15].

| Method | LogP Value | Correlation (R²) | Characteristics |

|---|---|---|---|

| Experimental | -0.49 | Reference | Hydrophilic preference |

| Molsoft | Variable | 0.921 | Highest computational accuracy |

| ALOGPS | Variable | 0.907 | Good predictive capability |

| Molinspiration | Variable | 0.868 | Moderate correlation |

| OSIRIS | Variable | 0.853 | Acceptable prediction |

| Furazolidone-d4 | 1.44 | N/A | Deuterium isotope effect |

Thermal Stability and Degradation Kinetics

Furazolidone demonstrates characteristic thermal behavior with a melting point of 254-256°C accompanied by decomposition [15] [16] [17]. This decomposition during melting indicates limited thermal stability at elevated temperatures and suggests that thermal processing applications require careful temperature control.

Thermal degradation kinetics follow complex multi-step mechanisms depending on atmospheric conditions. Under inert conditions, furazolidone undergoes single-stage decomposition beginning at approximately 253°C with first-order kinetics [18]. The thermal degradation enthalpy ranges from 208.4 to 275.9 J/g, depending on structural substituents and atmospheric conditions [18].

Degradation pathway analysis reveals that thermal breakdown proceeds through radical mechanisms involving symmetric cleavage of carbon-nitrogen and carbon-carbon bonds [18]. Under inert atmospheres, decomposition produces volatile compounds including ammonia, hydrogen cyanide, carbon monoxide, carbon dioxide, and aromatic derivatives [18]. Oxidizing conditions result in more complex decomposition patterns with additional formation of nitrogen oxides and hydroxylamine [18].

Comparative thermal stability studies indicate that furazolidone exhibits higher thermal stability than many pharmaceutical compounds in the same structural class. The initial decomposition temperature (T₅%) of 253°C represents the point at which 5% mass loss occurs, establishing the practical upper limit for thermal processing [18].

Kinetic modeling of thermal degradation demonstrates temperature-dependent rate constants following Arrhenius behavior. The activation energy for thermal decomposition ranges from 58-89 kJ/mol depending on atmospheric conditions and specific degradation pathways [19]. Higher heating rates generally lead to elevated decomposition temperatures and altered product distributions [19].

| Temperature Range (°C) | Process | Products | Kinetics |

|---|---|---|---|

| 20-250 | Stable storage | No degradation | Zero-order |

| 254-256 | Melting with decomposition | Mixed products | Complex |

| 280-350 | Primary degradation | NH₃, HCN, CO, CO₂ | First-order |

| 350-500 | Secondary degradation | Aromatic fragments | Complex |

| >500 | Complete breakdown | Inorganic residues | Variable |

Photolytic Sensitivity and Light-Induced Decomposition Pathways

Furazolidone exhibits pronounced photosensitivity and undergoes rapid degradation upon light exposure. The compound is classified as light sensitive and requires protection from light during storage and handling [15] [20]. Direct photolysis represents the dominant photodegradation pathway for furazolidone and related nitrofuran antibiotics [21] [22] [23].

Photodegradation kinetics follow first-order reaction mechanisms with extremely short half-lives under direct sunlight exposure. Research demonstrates half-lives of 0.080-0.44 hours under mid-summer conditions at 45°N latitude [22] [23] [24]. These rapid degradation rates indicate that photochemical processes significantly outcompete other degradation mechanisms in light-exposed environments [22].

Wavelength-dependent degradation occurs most rapidly in the ultraviolet region, with maximum absorption at 360-365 nm [15] [7]. The compound shows sensitivity across the UV-A (320-400 nm) and UV-B (290-320 nm) ranges, with UV-B radiation producing faster degradation rates than UV-A exposure [20]. Fluorescent lighting causes moderate degradation compared to direct UV sources [22].

Photochemical reaction pathways involve initial formation of syn and anti isomers through photostationary equilibrium processes occurring within the first minutes of photolysis [21] [22] [23]. The major photodegradation product is nitrofuraldehyde, which demonstrates additional photolability and undergoes further decomposition to produce nitric oxide [22] [23]. The nitric oxide readily oxidizes to nitrous acid, which catalyzes additional photodegradation of the parent compound, creating autocatalytic degradation behavior [22] [23].

Quantum yield measurements for furazolidone photodegradation have been calculated for the wavelength range of 297.5-450 nm [25]. Direct photolysis quantum yields are significantly higher than those for indirect photochemical processes involving reactive oxygen species [22]. Reaction rate constants with singlet oxygen and hydroxyl radicals produce half-lives of 120-1900 hours and 74-82 hours, respectively, which are substantially longer than direct photolysis half-lives [22] [23].

Environmental photodegradation studies reveal that natural water systems buffer acid formation during the photodegradation process [22] [23]. This buffering capacity affects the autocatalytic degradation kinetics and influences the overall degradation rate in aquatic environments [22].

| Light Condition | Half-life | Primary Products | Mechanism |

|---|---|---|---|

| Direct sunlight | 0.080-0.44 h | Nitrofuraldehyde, NO | Direct photolysis |

| UV-A (320-400 nm) | 0.5-2 h | syn/anti isomers | Isomerization |

| UV-B (290-320 nm) | 0.1-0.5 h | Ring cleavage products | Bond scission |

| Fluorescent light | 2-8 h | Gradual degradation | Slow photolysis |

| Singlet oxygen | 120-1900 h | Oxidation products | Indirect process |

| Hydroxyl radicals | 74-82 h | Radical products | Indirect process |

Storage recommendations based on photostability data include protection from light using amber containers or aluminum foil wrapping [26]. Complete protection can be achieved through storage in dark environments at room temperature [15] [27]. Formulation strategies for light-sensitive applications may include incorporation of UV-absorbing excipients or packaging in light-protective materials [20].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow= -0.04

Odor

Decomposition

Appearance

Melting Point

255 °C

MP: 254-256 °C (decomposes)

MP: 275 °C (decomp)

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 51 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 49 of 51 companies with hazard statement code(s):;

H341 (10.2%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H361 (87.76%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Furazolidone is used for the specific and symptomatic treatment of diarrhea and enteritis caused by susceptible bacteria or protozoa.

Furazolidone ... often is prescribed /to treat giardiasis in/ children because the drug is available in a pleasant liquid formulation. ... Furazolidone is the only drug currently approved by the US FDA for treatment of giardiasis.

Pharmacology

Furazolidone is a nitrofuran antimicrobial agent used in the treatment of diarrhea or enteritis caused by bacteria or protozoan infections. Furazolidone is also active in treating typhoid fever, cholera and salmonella infections.

MeSH Pharmacological Classification

ATC Code

G01 - Gynecological antiinfectives and antiseptics

G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids

G01AX - Other antiinfectives and antiseptics

G01AX06 - Furazolidone

Mechanism of Action

We are studying the development of unilateral malformations. Several chemicals elicit right sided limb defects both in vivo and in vitro. For example, nitroheterocyclics such as furazolidone (FZ) induce asymmetric defects in rat embryos in vitro. Potential mechanisms include asymmetric drug delivery; intrinsic difference between the cells of the left and right limbs; physiological asymmetry (e.g. in tissue oxygen), secondary to another primary asymmetry (e.g. in limb vasculature). In one series of experiments, we have investigated the role of an asymmetry in drug delivery and/or tissue oxygen. 10.3 days embryonic age rat embryos were explanted and cultured for two hours to allow 'recovery'. Embryos were then exteriorised (removal from yolk sac and amnion, retaining intact circulation) and cultured in the presence of 20 uM FZ with 5% O2 for 24h. The assumption was that exteriorisation would abolish any drug delivery or tissue oxygen asymmetry, by direct embryonic exposure to the medium. As previously described, FZ induced right sided defects (limb, eye and fore-brain) in 42% of intact yolk sac embryos. In contrast, exposure of exteriorised embryos to FZ induced a 34% incidence of abnormalities which were identical, but exclusively left sided. The results do not support a simple hypothesis that asymmetric drug delivery or tissue oxygen levels are responsible for the unilateral defects. We are investigating two potential explanations: a) Exteriorisation specifically reverses limb bud susceptibility, b) A secondary asymmetry e.g. mitochondrial maturity is altered by exteriorisation which then acts to invert the limb response. In a second series of experiments, we have also investigated a possible primary asymmetry in the development of the limb vasculature, using whole mount in situ hybridisation with a probe specific for early endothelial cell precursors (flk-1). The results are being analysed using confocal microscopy to image the limb vascular architecture.

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

After a single oral dose of 100 mg/kg body weight to rats, only 3% of the dose was recovered in the feces as unmetabolized compound.

Metabolism Metabolites

In vitro metabolism of furazolidone by milk xanthine oxidase and rat liver homogenate yielded approximately equal amounts (30%) of 2,3-dihydro-3-cyano-methyl-2-hydroxyl-5-nitro-1a,2-di(2-oxo-oxazolidine-3-yl)imi nomethylfuro(2,3b)furan, and 3-(4-cyano-2-oxobutyl-lideneamino)-2-oxazolidone. The latter was also isolated from the urine of rabbits given on oral dose of furazolidone.

Furazolidone is an antimicrobial compound used in human and veterinary medicine. The aim of this investigation was to determine its genotoxic capacity in vitro and in vivo. We used the human lymphocyte culture system to detect the effect of 2.0, 4.0, 6.0, 8.0, or 10.0 ug/ml, and the mouse bone marrow assay to determine the effect of 8.6, 30.0, or 75.0 mg/kg furazolidone. In both systems we determined the frequency of sister-chromatid exchanges (SCE), the cell proliferation kinetics (CPK), and the mitotic index (MI). The in vitro results showed a significant SCE increase starting from the second dose tested and a CPK and MI decrease starting from the third dose. The in vivo results showed a SCE increase with the two high doses tested, but no significant modification was found in the CPK and MI with the three doses tested in the experiment.

In vitro metabolism of furazolidone (N-(5-nitro-2-furfuryliden)-3-amino-2-oxazolidone) was investigated by using milk xanthine oxidase and rat liver 9000 g supernatant. A new type of reduction product was isolated as 1 of the main metabolites from the incubation mixture and it was tentatively identified as 2,3-dihydro-3-cyanomethyl-2-hydroxyl-5-nitro-1a,2-di(2-oxo-oxazolidin-3-yl)imino methyl-furo(2,3-b)furan. The formation of N-(5-amino-2-furfurylidene)-3-amino-2-oxazolidone as a minor metabolite of nitrofuran in a milk xanthine oxidase system was demonstrated. The aminofuran derivative was easily degraded by milk xanthine oxidase under aerobic, but not anaerobic, conditions. The degradation appears to be due to superoxide anion radicals, hydroxy radicals and/or singlet O2, which are produced in this enzyme system. (Furazolidone, an antibacterial nitrofuran widely used as a veterinary medicine, was mutagenic in Escherichia coli WP2 and Salmonella typhimurium TA100 and tumorigenic in rats).

Wikipedia

Drug Warnings

Nausea and vomiting are the most common side effects of oral furazolidone therapy; abdominal pain and diarrhea occasionally occur. These effects can be minimized or eliminated by reducing dosage or discontinuing the drug.

Hypersensitivity reactions to oral furazolidone have occurred in a small number of patients and generally subside with discontinuance of the drug. Hypersensitivity reactions include a fall in blood pressure, angioedema, fever, arthralgia, urticaria, and a vesicular or morbilliform rash. Erythema multiforme, pulmonary infiltration, and pulmonary eosinophilia also have been reported and may be due to hypersensitivity.

Headache and malaise occur occasionally with oral furazolidone therapy and can be minimized or eliminated by reducing dosage or discontinuing the drug. Following oral furazolidone administration, hypoglycemia, agranulocytosis, and, in one patient, partial deafness and dizziness have also been reported. Rarely, some patients receiving oral furazolidone experience a disulfiram-like reaction to alcohol. Polyneuritis and hemolytic anemia (in patients with glucose-6-phosphate dehydrogenase deficiency and in neonates) also have been reported rarely.

For more Drug Warnings (Complete) data for FURAZOLIDONE (6 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

General Manufacturing Information

Carcinogenic potential

First produced in 1953 as a veterinary medicinal and feed additive

Analytic Laboratory Methods

Interactions

Dates

2: Shahrokhian S, Naderi L, Ghalkhani M. Modified glassy carbon electrodes based

3: Alam MI, Paget T, Elkordy AA. Formulation and advantages of furazolidone in

4: Martínez-Puchol S, Gomes C, Pons MJ, Ruiz-Roldán L, Torrents de la Peña A,

5: Yu Q, Fang W, Zhu N, Zheng X, Na R, Liu B, Meng L, Li Z, Li Q, Li X.

6: Sun Y, Tang S, Xiao X. The Effect of GADD45a on Furazolidone-Induced S-Phase

7: Talebi Bezmin Abadi A. Furazolidone and Helicobacter pylori Treatment. Middle

8: Mokhtare M, Hosseini V, Tirgar Fakheri H, Maleki I, Taghvaei T, Valizadeh SM,

9: Deng S, Tang S, Zhang S, Zhang C, Wang C, Zhou Y, Dai C, Xiao X. Furazolidone

10: Shan H, Wei J, Zhang M, Lin L, Yan R, Zhu Y, Zhang R. Calreticulin is

11: Passos SR, Rodrigues Tde A, Madureira AP, Giunchetti RC, Zanini MS. Clinical

12: Hosseini V, Mokhtare M, Gholami M, Taghvaei T, Maleki I, Valizadeh M, Bari Z,

13: Zhang Y, Gao W, Cheng H, Zhang X, Hu F. Tetracycline- and

14: Xie Y, Zhu Y, Zhou H, Lu ZF, Yang Z, Shu X, Guo XB, Fan HZ, Tang JH, Zeng XP,

15: Hajaghamohammadi A, Safiabadi Tali SH, Samimi R, Oveisi S, Kazemifar AM. Low

16: Liu X, Cheng H, Gao W, Dong X, Hu F. [Efficacy and safety of 14-day

17: Lü Z, Xie Y, Lü N, Zhou H, Liu Z, Zhu X, Chen Y, He X, Liu D, Ma J. [Efficacy

18: Jester EL, Abraham A, Wang Y, El Said KR, Plakas SM. Performance evaluation

19: Yin K, Zhang W, Chen L. Pyoverdine secreted by Pseudomonas aeruginosa as a

20: Sun Y, Tang S, Jin X, Zhang C, Zhao W, Xiao X. Involvement of the p38 MAPK